1-Dodecanethiol

Self-Assembled Monolayer Surface Wettability Nanodroplet Morphology

1-Dodecanethiol (n-dodecyl mercaptan) is the C12 alkanethiol of choice for SAM applications requiring optimal hydrophobicity (108–112° contact angle) and barrier performance. It outperforms shorter-chain thiols (C10) in electrochemical sensor blocking and copper corrosion protection. Its C12 chain falls within the validated C10–C14 phase-transfer window for stable Au nanoparticle capping. For nanolithography, minimum island diameter is 4.76 nm. Select 1-dodecanethiol when C10 compromises barrier integrity and C14+ reduces solubility.

Molecular Formula C12H25SH
C12H26S
Molecular Weight 202.4 g/mol
CAS No. 112-55-0
Cat. No. B093513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Dodecanethiol
CAS112-55-0
Synonyms1-dodecanethiol
dodecylmercaptan
Molecular FormulaC12H25SH
C12H26S
Molecular Weight202.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCS
InChIInChI=1S/C12H26S/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-12H2,1H3
InChIKeyWNAHIZMDSQCWRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 250 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70° F (NTP, 1992)
Insol in water;  sol in ethanol, ether, chloroform
SOL IN METHANOL, ACETONE, BENZENE
Sol in gasoline, ethyl acetate
In water, 0.2 mg/L at 25 °C (est)
Solubility in water: none
Practically insoluble or insoluble in water
Soluble (in ethanol)
Insoluble

Structure & Identifiers


Interactive Chemical Structure Model





1-Dodecanethiol (CAS 112-55-0) Procurement Guide: C12 Alkanethiol for SAMs, Nanoparticle Stabilization, and Surface Engineering


1-Dodecanethiol (n-dodecyl mercaptan, CAS 112-55-0) is a linear C12 alkanethiol that serves as a fundamental building block for hydrophobic self-assembled monolayers (SAMs) on noble metal surfaces [1]. Its amphiphilic structure—comprising a terminal thiol group for chemisorption and a 12-carbon alkyl chain—enables the formation of densely packed, ordered monolayers with a thickness of approximately 1.5–1.8 nm and water contact angles typically ranging from 108° to 112° [2]. The compound is supplied as a colorless to pale yellow liquid (≥98% purity), and its chain length occupies a critical middle ground in the alkanethiol homologous series between shorter-chain analogs (C6–C10) and longer-chain variants (C14–C18) .

Why 1-Dodecanethiol Cannot Be Substituted with Shorter or Longer Alkanethiols Without Performance Compromise


Alkanethiols of different chain lengths produce SAMs with fundamentally different structural, barrier, and interfacial properties. Shorter-chain thiols (≤C10) form less ordered monolayers with higher defect densities and inferior blocking behavior, while longer-chain thiols (≥C16) exhibit reduced solubility, slower adsorption kinetics, and increased crystallinity that complicates solution-phase processing [1]. Substituting 1-dodecanethiol with 1-decanethiol (C10) reduces SAM thickness by ~0.15 nm per methylene unit, decreases van der Waals stabilization energy, and compromises barrier properties; substituting with 1-tetradecanethiol (C14) or longer homologs increases viscosity and reduces room-temperature solubility, limiting practical utility in nanoparticle capping and mixed-SAM formulations [2]. The C12 chain length represents an empirically validated optimum for balancing SAM quality with ease of handling.

Quantitative Differentiation of 1-Dodecanethiol: Head-to-Head Comparison Data Against Closest Analogs


SAM Contact Angle and Droplet Morphology: 1-Dodecanethiol vs. 1-Octanethiol on Gold

On gold surfaces, 1-dodecanethiol SAMs produce significantly smaller water contact angles than 1-octanethiol SAMs when measuring polymerized nanodroplets, demonstrating that the C12 chain does not simply maximize hydrophobicity but instead modulates interfacial water structuring in a chain-length-dependent manner [1]. This counterintuitive result—longer chain yielding lower contact angle—arises from screening effects within the monolayer that alter the local dielectric environment at the three-phase contact line.

Self-Assembled Monolayer Surface Wettability Nanodroplet Morphology

Electrochemical Barrier Properties: 1-Dodecanethiol SAMs vs. Shorter-Chain Thiols on Platinum

Self-assembled monolayers of 1-dodecanethiol (DT) on platinum exhibit markedly improved barrier properties compared to butanethiol (BT, C4) and hexanethiol (HT, C6) SAMs, as quantified by double-layer capacitance and electron-transfer blocking efficiency [1]. XPS analysis reveals two main S 2p components at 162.3 and 163.4 eV for DT SAMs, with DT adopting a standing-up (SU) phase while shorter thiols preferentially form lying-down (LD) configurations with higher defect densities and inferior thiolate coverage [1].

Electrochemical Impedance Corrosion Protection SAM Quality

Gold Nanoparticle Phase Transfer Stability: 1-Dodecanethiol vs. 1-Decanethiol and 1-Tetradecanethiol

In a systematic study of thiol chain-length effects on gold nanoparticle phase transfer from water to toluene, 1-dodecanethiol-modified nanoparticles exhibited stability comparable to 1-decanethiol (C10) and 1-tetradecanethiol (C14) formulations, with all three producing stable dispersions in toluene [1]. In contrast, 1,1-dimethyldecanethiol (sterically hindered) failed to effect phase transfer, and 1-octadecanethiol (C18) formulations showed reduced stability. This establishes C10–C14 as the optimal chain-length window for efficient nanoparticle transfer, with C12 positioned centrally within this functional range.

Nanoparticle Capping Phase Transfer Colloidal Stability

SAM Island Minimum Diameter: 1-Dodecanethiol vs. Longer-Chain Alkanethiols on Au(111)

Molecular dynamics simulations of alkanethiol SAM islands on Au(111) reveal a clear chain-length dependence of minimum stable island diameter. 1-Dodecanethiol (C12) exhibits a minimum island diameter of 4.76 nm, whereas 1-hexadecanethiol (C16) requires 4.7 nm, 1-eicosanethiol (C20) requires 1.9 nm, and 1-tetracosanethiol (C24) requires 2.29 nm [1]. The non-monotonic trend reflects competing effects of chain length on interchain van der Waals stabilization and conformational entropy. Critically, C12 defines the upper bound of island size requirements, imposing fewer constraints on minimum feature dimensions in soft nanolithography compared to shorter thiols that exhibit larger minimum diameters.

Nanolithography SAM Patterning Molecular Dynamics

Volatility and Handling Characteristics: 1-Dodecanethiol vs. Shorter- and Longer-Chain Analogs

1-Dodecanethiol exhibits a vapor pressure of 0.0±0.5 mmHg at 25°C, which is substantially lower than shorter-chain alkanethiols and enables safer ambient handling with reduced odor and volatile emissions . The boiling point range of 266–283°C (lit.) and enthalpy of vaporization of 49.3±3.0 kJ/mol position C12 as a non-volatile liquid at room temperature, whereas C6–C8 thiols exhibit significantly higher vapor pressures and stronger odors, and C16+ thiols are solids at room temperature requiring heated handling . This physical state distinction has direct procurement implications for storage, dispensing, and process integration.

Physical Properties Procurement Specifications Vapor Pressure

Packing Density on Copper Nanoclusters: 1-Dodecanethiol vs. 1-Octanethiol and 1-Decanethiol

On copper nanoclusters, the packing density of alkanethiolate monolayers increases systematically with alkyl chain length from C8 to C12. IR, XPS, and 13C CPMAS NMR characterization confirms that 1-dodecanethiol (C12) forms a more densely packed 3D SAM than 1-octanethiol (C8) and 1-decanethiol (C10), with the thiol chains adopting an all-trans zigzag conformation and exhibiting strong interdigitation to form superlattice structures [1]. The C12-capped copper clusters display higher melting points and enthalpies in DSC analysis compared to shorter-chain analogs, indicating stronger cohesive chain–chain interactions.

3D SAM Copper Nanoparticles Chain Packing

Optimal Application Scenarios for 1-Dodecanethiol Based on Quantitative Differentiation


Precise Wettability Control in Microfluidic and Droplet-Based Assays

When fabricating gold-coated microfluidic channels or droplet-generation devices, 1-dodecanethiol SAMs provide a wettability profile that is measurably distinct from both shorter-chain (C8) and longer-chain (C14) analogs [1]. The C12 SAM yields a smaller water contact angle on surface nanodroplets than C8, enabling tailored droplet adhesion and morphology control not achievable with other chain lengths. This property is particularly valuable for digital microfluidics, single-cell analysis platforms, and solvent-exchange droplet formation where precise tuning of the three-phase contact line is critical.

Corrosion-Resistant Barrier Layers on Platinum and Copper Electrodes

For electrochemical sensors, microelectrode arrays, and corrosion-prone metal interconnects, 1-dodecanethiol forms SAMs with barrier properties that are markedly superior to those of shorter-chain thiols (C4–C6) [1]. The standing-up (SU) phase adopted by DT on platinum provides effective blockage of electron transfer from solution redox couples and reduced double-layer capacitance. On copper, C12 SAMs exhibit the highest packing density and thermal stability in the C8–C12 series [2], making 1-dodecanethiol the preferred choice for applications requiring robust, defect-minimized insulating monolayers.

Organic-Phase Nanoparticle Synthesis Requiring Reliable Phase Transfer

In workflows where aqueous-synthesized gold nanoparticles must be transferred to toluene or other organic solvents for subsequent processing, 1-dodecanethiol resides within the empirically validated C10–C14 stability window that ensures stable colloidal dispersions post-transfer [1]. Unlike sterically hindered thiols that fail to effect transfer, and longer-chain thiols (≥C18) that yield unstable dispersions, C12 provides robust and reproducible phase transfer efficiency. This makes it a reliable standard for nanoparticle capping in optoelectronic and catalytic material synthesis.

Soft Nanolithography and Patterned SAM Fabrication

For scanning-probe lithography, microcontact printing, and other soft nanolithography techniques, the minimum stable SAM island diameter dictates achievable feature resolution. 1-Dodecanethiol exhibits a minimum island diameter of 4.76 nm on Au(111) [1], which is larger than that of longer-chain thiols (C16–C24) but defines the upper bound for C12-based patterning. When feature sizes >5 nm are acceptable and the balanced handling properties of C12 are desired, 1-dodecanethiol offers a well-characterized, predictable nanofabrication building block.

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